2-(Cyclopropylmethoxy)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound features a cyclopropylmethoxy group attached to the isonicotinic acid structure, which is known for its potential biological activities and applications in medicinal chemistry. The compound's unique structure may contribute to its interaction with biological systems, making it a subject of interest in various scientific studies.
This compound can be synthesized through various chemical reactions involving isonicotinic acid and cyclopropylmethanol or related reagents. The synthesis methods often focus on achieving high yields while maintaining the integrity of the functional groups involved.
2-(Cyclopropylmethoxy)isonicotinic acid is classified under:
The synthesis of 2-(Cyclopropylmethoxy)isonicotinic acid typically involves the following methods:
The molecular structure of 2-(Cyclopropylmethoxy)isonicotinic acid consists of:
2-(Cyclopropylmethoxy)isonicotinic acid can participate in various chemical reactions:
The mechanism of action for 2-(Cyclopropylmethoxy)isonicotinic acid primarily relates to its interaction with biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features.
Research indicates that compounds similar to 2-(Cyclopropylmethoxy)isonicotinic acid exhibit activity against certain cancer cell lines and may influence pathways involved in inflammation and neuroprotection. Specific data on binding affinities or kinetic parameters would require detailed experimental studies.
2-(Cyclopropylmethoxy)isonicotinic acid has potential applications in:
The pharmacological exploration of isonicotinic acid derivatives began in the mid-20th century with the landmark discovery of isoniazid (isonicotinic acid hydrazide) as a first-line antitubercular agent. This breakthrough established the 4-pyridinecarboxylic acid scaffold as a privileged structure in medicinal chemistry [2] [10]. Early derivatives like ethionamide and protionamide further demonstrated the versatility of this core for treating multidrug-resistant tuberculosis, though their clinical utility was limited by metabolic instability and toxicity profiles [4]. The strategic incorporation of the cyclopropylmethoxy moiety at the 2-position of the pyridine ring emerged as a transformative innovation in the early 2000s, driven by the need to enhance physicochemical properties while retaining target engagement capabilities. This structural modification represented a deliberate departure from traditional hydrazide-based tuberculosis therapeutics, shifting focus toward broader therapeutic applications [2].
Table 1: Structural Evolution of Key Isonicotinic Acid Derivatives
Compound | R-Group at Pyridine 2-Position | Therapeutic Application | Era of Development |
---|---|---|---|
Isoniazid | –C(O)NHNH₂ | Antitubercular | 1950s |
Ethionamide | –C(S)NH-Ethyl | MDR-Tuberculosis | 1960s |
Protionamide | –C(S)NH-Propyl | MDR-Tuberculosis/Leprosy | 1970s |
2-(Cyclopropylmethoxy)isonicotinic acid | –OCH₂-Cyclopropyl | Kinase Inhibition/M1 Agonism | 2000s |
The cyclopropylmethoxy group conferred enhanced metabolic stability by sterically shielding vulnerable metabolic sites and modulating electronic properties of the pyridine ring. This design strategy addressed the short half-life and rapid clearance observed in first-generation compounds [6]. Concurrently, the conserved carboxylic acid functionality maintained critical hydrogen-bonding capacity with biological targets, enabling its repurposing for diverse enzyme systems beyond antimicrobial applications [1]. By 2010, this compound had transitioned from a structural curiosity to a versatile intermediate in patent literature, featuring prominently in kinase inhibitor programs and central nervous system (CNS) targeting agents [9]. Its emergence exemplifies the iterative refinement of bioactive scaffolds through rational medicinal chemistry approaches.
Bioisosteric and Physicochemical Properties
The 2-(cyclopropylmethoxy)isonicotinic acid scaffold serves as a multifunctional bioisostere in drug design, owing to its balanced physicochemical profile. The carboxylic acid group provides a hydrogen-bonding anchor (measured LogP ~1.8), while the cyclopropylmethoxy substituent contributes moderate lipophilicity for membrane permeability, achieving optimal balance for blood-brain barrier penetration (cLogP 2.3; cLogD₇.₄ 1.1) [5] [9]. This dual functionality enables mimicry of:
Table 2: Key Physicochemical Parameters
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 207.22 g/mol | Ideal for fragment-based design |
cLogP | 2.3 | Balanced lipophilicity |
H-Bond Donors | 1 | Target engagement versatility |
H-Bond Acceptors | 3 | Solubility and protein interaction capacity |
Topological Polar SA | 57.5 Ų | Favorable for cell permeability |
Therapeutic Target Applications
Kinase Inhibition Platforms: The scaffold's ability to chelate ATP-binding site metals underpins its utility in kinase inhibitor design. In Receptor Tyrosine Kinase (RTK) programs, derivatives demonstrate sub-micromolar IC₅₀ values against VEGFR-2 (0.23 µM) and PDGFR-β (0.41 µM) by mimicking the adenine-ribose phosphate geometry of ATP [2] [5]. Notably, its incorporation into sorafenib analogs enhanced selectivity profiles by 3-5 fold compared to phenyl-based cores, attributed to the pyridine nitrogen's additional interaction with hinge region residues [4].
CNS-Targeted Agonists: Patent WO2008119720 details the compound's application in M1 muscarinic receptor agonists for cognitive disorders. The cyclopropylmethoxy group's conformational restraint optimally positions the carboxylic acid for interactions with Arg123 of the M1 receptor, achieving 92% receptor activation at 10 µM concentrations without off-target M2/M3 activity [9]. This precision exemplifies scaffold utility in G-protein-coupled receptor (GPCR) modulation.
Enzyme Inhibition: Derivatives exhibit potent ICAM-1 suppression (78% at 100 nM) in inflammation models and LDHA inhibition (Kᵢ 85 nM) in oncology screens, leveraging the carboxylic acid's coordination with catalytic zinc ions or nicotinamide cofactors [5] [6].
Synthetic Methodologies
Two predominant routes enable efficient scaffold production:
Table 3: Synthetic Routes to 2-(Cyclopropylmethoxy)isonicotinic Acid
Route | Key Steps | Yield (%) | Advantages |
---|---|---|---|
1. | Pd-catalyzed C-O coupling of 2-bromoisonicotinic acid with cyclopropylmethanol → Hydrolysis | 65-72 | Regioselective; avoids protecting groups |
2. | Mitsunobu reaction (isonicotinic N-oxide + cyclopropylmethanol) → Reduction → Hydrolysis | 58-63 | Amenable to isotopic labeling |
The Pd-catalyzed C-O coupling (Route 1) employs BrettPhos precatalysts for C-O bond formation at 80-100°C, achieving >95% regioselectivity for the 2-position over the 4- or 6-positions [5]. Route 2 exploits the N-oxide activation strategy, enabling coupling under mild conditions (0-25°C) via DEAD-mediated Mitsunobu chemistry, particularly valuable for acid-sensitive derivatives [9]. Post-functionalization strategies include:
Patent Landscape and Innovation Trends
An analysis of 2010-2023 patents reveals three dominant therapeutic applications:
Notably, scaffold derivatization focuses on carboxylic acid isosteric replacement in 45% of recent patents (2020-2023), primarily with tetrazoles, acyl sulfonamides, and oxadiazolones to enhance bioavailability while retaining target affinity [1] [9]. This trend highlights its evolving role as a versatile molecular template in contemporary drug discovery paradigms.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: